6-phenyl-5-{4-[3-(trifluoromethyl)benzoyl]piperazino}-3(2H)-pyridazinone
Description
Chemical Structure and Properties: The compound 6-phenyl-5-{4-[3-(trifluoromethyl)benzoyl]piperazino}-3(2H)-pyridazinone (CAS: 477863-62-0) is a pyridazinone derivative with a phenyl group at position 6 and a piperazino moiety substituted with a 3-(trifluoromethyl)benzoyl group at position 5. Its molecular formula is C₂₂H₁₉F₃N₄O₂, with an average molecular weight of 428.414 and a single isotopic mass of 428.146011 .
Properties
IUPAC Name |
3-phenyl-4-[4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl]-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N4O2/c23-22(24,25)17-8-4-7-16(13-17)21(31)29-11-9-28(10-12-29)18-14-19(30)26-27-20(18)15-5-2-1-3-6-15/h1-8,13-14H,9-12H2,(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGZRWICICOUPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=O)NN=C2C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitro Group Reduction and Displacement
In a multi-step sequence, 5-nitropyridazinone intermediates are reduced to 5-aminopyridazinones using hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation (e.g., ammonium formate/Pd-C). The resulting amine undergoes SNAr with 1-(3-(trifluoromethyl)benzoyl)piperazine in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (DMF, DMSO).
Direct Coupling via Ullmann Reaction
Copper-catalyzed coupling between 5-iodopyridazinone and 1-(3-(trifluoromethyl)benzoyl)piperazine has been reported, utilizing CuI, 1,10-phenanthroline, and Cs₂CO₃ in DMF at elevated temperatures (110–130°C). This method avoids nitro reduction but requires stringent anhydrous conditions.
Acylation of the Piperazine Moiety
The final step involves acylating the piperazine nitrogen with 3-(trifluoromethyl)benzoyl chloride. This is achieved under Schotten-Baumann conditions, where the piperazine intermediate is treated with the acyl chloride in a biphasic system (dichloromethane/water) with NaHCO₃ as the base. Alternatively, EDC/HOBt-mediated coupling ensures milder conditions for acid-sensitive substrates.
Optimization and Challenges
Regioselectivity in Substitution
Positional selectivity during piperazino installation is critical. Steric and electronic factors favor substitution at position 5 over position 4 or 6, as demonstrated by computational studies. Electron-withdrawing groups (e.g., nitro) at position 5 enhance reactivity toward nucleophilic attack.
Purification Strategies
Chromatographic purification (silica gel, RP-HPLC) isolates the target compound from regioisomers and unreacted intermediates. Crystallization from ethanol/water mixtures improves purity, as reported in patent WO2005111018A1.
Analytical Characterization
Key analytical data for the compound include:
Chemical Reactions Analysis
Types of Reactions
6-phenyl-5-{4-[3-(trifluoromethyl)benzoyl]piperazino}-3(2H)-pyridazinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound exhibits a range of biological activities, making it a candidate for further research in pharmacology. Key areas of interest include:
Enzyme Inhibition
One of the most significant applications of this compound is its potential as an inhibitor of monoamine oxidase (MAO), an enzyme crucial in neurotransmitter metabolism.
Case Study : A related pyridazinone derivative showed potent inhibition of MAO-B with an IC50 value of 0.013 µM, indicating its potential in treating neurodegenerative disorders like Alzheimer's disease .
Antimicrobial Activity
Research has indicated that pyridazinone derivatives can exhibit antimicrobial properties.
Findings : In a study evaluating various derivatives, certain compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that 6-phenyl-5-{4-[3-(trifluoromethyl)benzoyl]piperazino}-3(2H)-pyridazinone may also possess similar properties .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of compounds like this compound.
| Substituent | Activity Level | IC50 (µM) | Notes |
|---|---|---|---|
| Trifluoromethyl | Moderate | 0.039 | Enhances lipophilicity |
| Piperazine | Essential | - | Provides structural stability |
| Benzoyl Group | High | - | Critical for binding interactions |
This table illustrates how different substituents influence the compound's efficacy and stability .
Therapeutic Potential
The diverse biological activities suggest that this compound could be developed into therapeutic agents targeting various conditions:
- Neurodegenerative Diseases : Due to its MAO inhibition properties, it could be explored for Alzheimer's treatment.
- Infectious Diseases : Its antimicrobial properties warrant investigation into its effectiveness against bacterial infections.
- Anti-inflammatory and Analgesic Applications : Given the general profile of pyridazinones, this compound may also exhibit anti-inflammatory effects .
Mechanism of Action
The mechanism of action of 6-phenyl-5-{4-[3-(trifluoromethyl)benzoyl]piperazino}-3(2H)-pyridazinone involves its interaction with specific molecular targets. It is known to inhibit calcium ion influx, which is crucial for the activation of various cellular processes, including platelet aggregation. This inhibition can lead to potential therapeutic effects in conditions such as cardiovascular diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridazinone Derivatives
Structural and Functional Analogues
Table 1: Key Structural and Pharmacological Comparisons
Key Structural Differences and SAR Insights
Substitution at Position 6: The phenyl group in the target compound (vs. 4-methoxyphenyl or 4-(2-fluorophenyl)piperazino in analogues) influences steric bulk and electronic properties. highlights that substitution at position 6 is critical for anti-inflammatory and analgesic potency . Example: Compound 21 (6-[4-(2-fluorophenyl)piperazino]-pyridazinone) lacks the trifluoromethylbenzoyl group but retains anti-inflammatory activity, suggesting that piperazino substituents alone can drive efficacy .
Piperazino vs. In contrast, the piperidino group in 2-(3,4-dichlorobenzyl)-6-phenyl-5-piperidino-pyridazinone () increases lipophilicity (XLogP3 = 5.4), which may affect bioavailability .
Trifluoromethyl Group: The 3-(trifluoromethyl)benzoyl group in the target compound introduces strong electron-withdrawing effects, likely improving metabolic stability and binding affinity compared to non-fluorinated analogues like emorfazone .
Biological Activity
6-Phenyl-5-{4-[3-(trifluoromethyl)benzoyl]piperazino}-3(2H)-pyridazinone, also known by its CAS number 477863-62-0, is a complex organic compound with significant biological activity. This article delves into its biological properties, mechanisms of action, and potential applications in various fields such as medicine and pharmacology.
Chemical Structure and Properties
The compound features a pyridazinone core, a phenyl group, and a trifluoromethyl-substituted benzoyl piperazine moiety. Its molecular formula is , with a molecular weight of 422.4 g/mol . The structural uniqueness contributes to its diverse biological activities.
Antimicrobial Activity
Recent studies have demonstrated that pyridazinone derivatives exhibit promising antimicrobial properties. For instance, compounds similar to this compound were tested against various bacterial strains, showing Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 128 μg/mL against Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies involving the National Cancer Institute's (NCI) screening of over 60 cancer cell lines indicated that pyridazinone derivatives could inhibit cancer cell proliferation effectively. Notably, they displayed IC50 values between 60.70 nM to 1800 nM against vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial in tumor angiogenesis .
The mechanism by which this compound exerts its effects involves the inhibition of calcium ion influx in cells. This inhibition can disrupt various cellular processes, including platelet aggregation, making it a candidate for treating cardiovascular diseases. Furthermore, the compound's interaction with specific molecular targets underlies its therapeutic potential.
Comparative Biological Activity
A comparative analysis of similar compounds reveals that while many pyridazinone derivatives share the core structure, the presence of the trifluoromethyl group in this compound enhances its biological activity compared to others lacking this substitution .
Data Table: Biological Activity Summary
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | MIC: 0.5 - 128 μg/mL against MRSA | |
| Anticancer | IC50: 60.70 - 1800 nM (VEGFR-2) | |
| Calcium Ion Inhibition | Disruption of cellular processes |
Study on Antimicrobial Properties
In a study evaluating the antimicrobial activity of pyridazinone derivatives, researchers synthesized several compounds and tested them against common pathogens. The results indicated that certain derivatives exhibited significant antibacterial activity without causing cytotoxicity to human cells, suggesting their potential use in developing new antimicrobial agents .
Evaluation of Anticancer Activity
Another pivotal study assessed the anticancer properties of pyridazinone derivatives through NCI's screening program. The tested compounds demonstrated notable efficacy against multiple cancer cell lines, indicating their potential as new therapeutic agents for cancer treatment .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 6-phenyl-5-{4-[3-(trifluoromethyl)benzoyl]piperazino}-3(2H)-pyridazinone?
Answer:
The synthesis typically involves cyclization of hydrazine derivatives with diketones or keto-esters. For example, hydrazine hydrate reacts with 3-[4-(2-methyl-2-nitropropylamino)benzoyl]propionic acid under reflux to form the pyridazinone core . The piperazino substituent is introduced via nucleophilic substitution or coupling reactions. A key step is the functionalization of the piperazine ring with 3-(trifluoromethyl)benzoyl chloride, often performed in anhydrous conditions using bases like triethylamine to facilitate acylation . Purification via column chromatography or recrystallization ensures structural integrity .
Basic: What structural features of this compound correlate with its pharmacological activity?
Answer:
The pyridazinone core is critical for binding to biological targets, while the 6-phenyl group enhances lipophilicity and π-π stacking interactions. The 5-piperazino moiety, particularly its 3-(trifluoromethyl)benzoyl substitution, improves receptor affinity and metabolic stability. The trifluoromethyl group contributes to electron-withdrawing effects and bioavailability . Crystal structure analyses (e.g., Hirshfeld surface studies) confirm hydrogen-bonding and van der Waals interactions, which stabilize target binding .
Basic: What primary pharmacological activities have been reported for this compound?
Answer:
The compound exhibits:
- Antiplatelet activity : Inhibition of platelet aggregation via modulation of adenosine diphosphate (ADP) pathways .
- Analgesic/Anti-inflammatory effects : Significant reduction in writhing response (phenylbenzoquinone test) and carrageenan-induced edema, comparable to indomethacin .
- Cardioactive properties : Vasodilation and β-adrenoceptor antagonism, potentially useful in hypertension .
Advanced: How do structural modifications at the 5-piperazino position influence potency and selectivity?
Answer:
- Aryl substitution : The 3-(trifluoromethyl)benzoyl group enhances potency due to its hydrophobic and electronic effects. Replacing trifluoromethyl with halogens (e.g., Cl) reduces activity, highlighting the importance of the CF₃ group .
- Piperazine chain length : Extending the alkyl spacer between the pyridazinone and piperazine (e.g., propyl vs. ethyl) improves binding to serotonin/norepinephrine transporters, increasing antinociceptive efficacy .
- Steric effects : Bulky substituents on the benzoyl ring can hinder receptor access, reducing activity .
Advanced: What challenges arise in optimizing the pharmacokinetic profile of this compound?
Answer:
- Metabolic stability : The piperazino group is prone to N-dealkylation. Introducing electron-withdrawing groups (e.g., trifluoromethyl) or methyl substituents on the piperazine ring slows metabolism .
- Bioavailability : Low aqueous solubility due to the hydrophobic phenyl and trifluoromethyl groups. Formulation strategies include salt formation (e.g., hydrochloride) or nanoparticle encapsulation .
- Toxicity : Acute toxicity studies in mice (200 mg/kg, oral) show no ulcerogenic effects, but hepatic enzyme induction requires further investigation .
Advanced: How can contradictory data on analgesic efficacy across different experimental models be resolved?
Answer:
Discrepancies arise from model-specific mechanisms:
- Thermal vs. chemical nociception : The compound shows higher efficacy in the hot-plate test (thermal) than in the writhing test (chemical), suggesting selective modulation of central vs. peripheral pain pathways .
- Dose dependency : Sub-analgesic doses in one model may still show anti-inflammatory effects. Cross-validation using multiple models (e.g., formalin test, neuropathic pain assays) is recommended .
Advanced: What computational approaches support the design of pyridazinone derivatives?
Answer:
- QSAR modeling : Correlates substituent electronic parameters (Hammett σ) with anti-inflammatory activity .
- Molecular docking : Predicts interactions with cyclooxygenase-2 (COX-2) and serotonin receptors, guiding rational substitutions .
- ADMET prediction : Tools like SwissADME assess logP, solubility, and CYP450 interactions to prioritize candidates .
Advanced: What in vivo models are most relevant for evaluating this compound’s cardioactive effects?
Answer:
- Hypertensive rat models : Measure blood pressure reduction after oral administration .
- Ischemia-reperfusion injury : Assess cardioprotection via infarct size reduction .
- Ex vivo aortic ring assays : Quantify vasodilation potency .
Advanced: How does the compound’s mechanism of action differ from traditional NSAIDs?
Answer:
Unlike NSAIDs (COX inhibition), this compound modulates monoaminergic pathways (serotonin/norepinephrine reuptake inhibition) and potassium channel activation, reducing inflammation without gastrointestinal toxicity . Reserpine pretreatment abolishes its analgesic effect, confirming adrenergic/serotonergic involvement .
Advanced: What strategies address low yield in the final acylation step of synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
